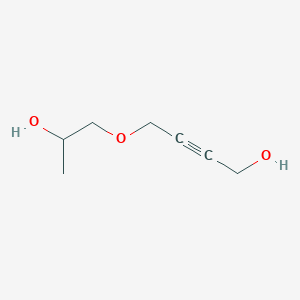

cis-3-Hexenyl 2-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

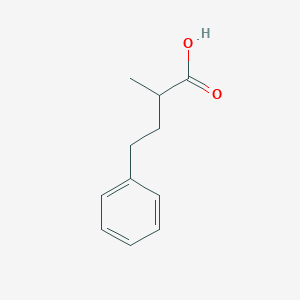

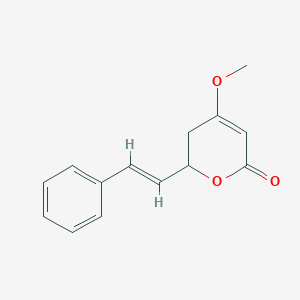

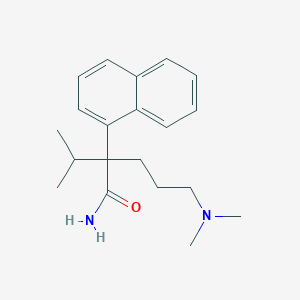

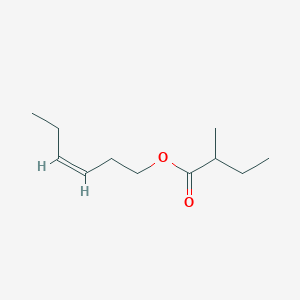

Cis-3-Hexenyl 2-methylbutanoate, also known as (Z)-3-hexenyl-2-methylbutanoate, has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is a floral volatile released by certain plants in response to predation .

Synthesis Analysis

This compound may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .Molecular Structure Analysis

The molecular formula of this compound is C11H20O2 . The IUPAC Standard InChI is InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :Wissenschaftliche Forschungsanwendungen

1. Fragrance Source in Plant Extracts

cis-3-Hexenyl 2-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, contributes significantly to their fragrance. This compound is particularly noted for its floral fragrance and is used in tobacco flavoring. It's a key component of the bouquet of P. scabiosifolia flowers, often used in natural product extraction for its scent properties (Kang, Wang, & Tian, 2011).

2. Chemical Synthesis and Stereochemistry

This compound has been studied for its stereochemical properties. Research shows the importance of cis-trans selectivity in the cyclization of hexenyl radicals, which is crucial in the synthesis of various organic compounds (Tripp, Schiesser, & Curran, 2005).

3. Flavor and Fragrance Industry Applications

The compound's role in the flavor and fragrance industry is significant. It's used as a green note flavor compound in foods and cosmetics, valued for its distinct scent. Studies on vaporization enthalpies and vapor pressures of this ester and related compounds provide insights valuable for industrial applications in flavor and fragrance formulation (Kozlovskiy, Gobble, & Chickos, 2015).

4. Role in Catalytic Reactions

The compound has been examined in the context of catalytic reactions, such as Heck reactions and radical cyclizations. These reactions are pivotal in the synthesis of various organic and pharmaceutical compounds (Berthiol, Doucet, & Santelli, 2004).

5. Insect Pheromones

Research into the role of this compound in insect pheromones has shown it to be a critical component. Its structure and synthesis have implications for pest control and ecological studies (Zhang et al., 2004).

6. Organic Synthesis and Medicinal Chemistry

This compound is also significant in the field of organic synthesis, particularly in the creation of enantiopure compounds, which have extensive applications in medicinal chemistry (Amat et al., 2000).

7. Atmospheric Chemistry

This compound has been studied in atmospheric chemistry, particularly in the context of the formation of organosulfates through the oxidation of biogenic volatile organic compounds (Barbosa et al., 2017).

8. Food Science and Aroma Perception

Its role in aroma perception, especially in fresh tomatoes, highlights its importance in the food industry. The compound significantly affects the sensory profiles of various food items (Tandon, Baldwin, & Shewfelt, 2000).

9. Lipase-Catalyzed Synthesis

The lipase-catalyzed synthesis of this compound demonstrates its potential in green chemistry and industrial applications (Chiang, Chang, & Shieh, 2003).

10. Fruit Cultivar Analysis

The compound has been identified as a key aroma compound in different fruit cultivars, aiding in the understanding of fruit flavor profiles and breeding (Sosa-Moguel, Pino, Sauri-Duch, & Cuevas-Glory, 2018).

Wirkmechanismus

Safety and Hazards

Cis-3-Hexenyl 2-methylbutanoate is classified as Aquatic Chronic 2 under GHS09. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment . In case of exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Eigenschaften

CAS-Nummer |

10094-41-4 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

hex-3-enyl 2-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI-Schlüssel |

JKKGTSUICJWEKB-UHFFFAOYSA-N |

Isomerische SMILES |

CC/C=C/CCOC(=O)C(C)CC |

SMILES |

CCC=CCCOC(=O)C(C)CC |

Kanonische SMILES |

CCC=CCCOC(=O)C(C)CC |

Dichte |

0.876-0.880 |

| 53398-85-9 10094-41-4 |

|

Physikalische Beschreibung |

clear, colourless liquid |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.